1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a chlorophenyl group and an indole moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with indole-3-acetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain. The compound may also inhibit certain enzymes or proteins involved in cell proliferation, contributing to its anticancer effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds such as:
1-Phenyl-2-hydroxy-2-(1H-indol-3-yl)ethanone: This compound lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-triazol-1-yl)ethanol: The presence of a triazole ring instead of an indole moiety can significantly alter its pharmacological properties and applications.
Properties
CAS No. |
303104-23-6 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C16H12ClNO2/c17-11-7-5-10(6-8-11)15(19)16(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,16,18,20H |
InChI Key |
FCFVKMVRBGXHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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